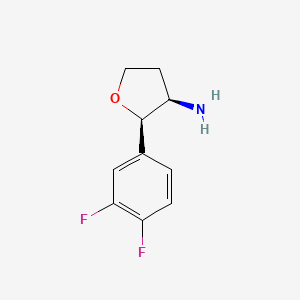

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine

CAS No.:

Cat. No.: VC20128558

Molecular Formula: C10H11F2NO

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11F2NO |

|---|---|

| Molecular Weight | 199.20 g/mol |

| IUPAC Name | (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine |

| Standard InChI | InChI=1S/C10H11F2NO/c11-7-2-1-6(5-8(7)12)10-9(13)3-4-14-10/h1-2,5,9-10H,3-4,13H2/t9-,10-/m1/s1 |

| Standard InChI Key | HZGZIFLIEJLQJI-NXEZZACHSA-N |

| Isomeric SMILES | C1CO[C@@H]([C@@H]1N)C2=CC(=C(C=C2)F)F |

| Canonical SMILES | C1COC(C1N)C2=CC(=C(C=C2)F)F |

Introduction

Structural Overview and Key Properties

(2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is a bicyclic molecule with the following features:

-

Molecular formula: C₁₀H₁₁F₂NO

-

Molecular weight: 199.20 g/mol

-

Stereochemistry: Two stereocenters at C2 and C3, both in the R configuration.

-

Functional groups: A 3,4-difluorophenyl substituent and a secondary amine.

Table 1: Core Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₁F₂NO | |

| Molecular weight | 199.20 g/mol | |

| SMILES | C1COC@@HC2=CC(=C(C=C2)F)F | |

| InChIKey | HZGZIFLIEJLQJI-NXEZZACHSA-N | |

| CAS Number (racemic) | 2307777-96-2 |

The fluorine atoms at positions 3 and 4 of the phenyl ring enhance lipophilicity and electronic properties, potentially improving binding affinity to biological targets. The oxolan ring provides conformational rigidity, which is critical for stereoselective interactions in enzymatic or receptor-binding contexts .

Synthetic Routes and Methodologies

The synthesis of (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine involves multi-step protocols, often requiring asymmetric catalysis or chiral resolution. Below are plausible synthetic strategies inferred from related compounds and patents:

Cyclopropanation and Asymmetric Reduction

A method inspired by ticagrelor synthesis (a cyclopropylamine derivative) could involve:

-

Cyclopropanation: Introduce a cyclopropane ring to a difluorophenyl precursor.

-

CBS Asymmetric Reduction: Use Corey-Bakshi-Shibata (CBS) catalysts to reduce ketones to alcohols with high enantiomeric excess (ee). For example, a borane-tetrahydrofuran complex with a chiral oxazaborolidine catalyst could yield the desired stereochemistry .

-

Amination: Convert the alcohol to an amine via Hofmann degradation or nucleophilic substitution .

Oxolane-Directed Functionalization

Alternative routes may exploit oxolane (tetrahydrofuran) chemistry:

-

Dehydration-Cyclization: Start with a diol precursor (e.g., ribitol) and cyclize under acidic conditions to form the oxolane ring, as demonstrated in muscarine-like compound synthesis .

-

Nucleophilic Substitution: Introduce the 3,4-difluorophenyl group via SN2 reactions or cross-coupling (e.g., Suzuki-Miyaura) after installing the amine .

Table 2: Hypothetical Synthetic Pathways

| Step | Reagents/Conditions | Yield Estimate |

|---|---|---|

| Cyclopropanation | Diazomethane, Cu catalyst | 60–70% |

| CBS Reduction | BH₃·THF, oxazaborolidine catalyst | 85–90% ee |

| Hofmann Degradation | NaOH, Br₂, heat | 70–80% |

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 50–60% |

Analytical Characterization

Spectroscopic Data

While direct data for (2R,3R)-2-(3,4-difluorophenyl)oxolan-3-amine is limited, related compounds provide insights:

-

¹H NMR: Peaks for the oxolan protons (~3.5–4.5 ppm) and aromatic protons (~6.8–7.3 ppm). Fluorine splitting may occur at δ 7.1–7.3 ppm .

-

¹³C NMR: Signals for the oxolan carbons (~50–75 ppm), amine-bearing carbon (~45–55 ppm), and aromatic carbons (~110–160 ppm) .

-

IR: Stretching bands for N–H (3300–3500 cm⁻¹) and C–F (1250–1350 cm⁻¹) .

Chromatographic and Mass Spectrometric Analysis

-

HPLC: Chiral columns (e.g., Chiralpak AD) resolve enantiomers. Retention times depend on mobile-phase polarity.

-

MS: ESI-MS yields [M+H]⁺ at m/z 200.1. Fragmentation patterns may include loss of HF or cleavage of the oxolan ring .

Table 3: Hypothetical Analytical Signatures

| Technique | Key Observations |

|---|---|

| ¹H NMR | δ 3.8–4.2 (oxolan CH₂), δ 6.9–7.2 (aromatic H) |

| HRMS | [M+H]⁺ = 200.0808 (C₁₀H₁₂F₂NO) |

| Optical Rotation | Specific rotation (+) or (-) |

Biological and Pharmacological Implications

Target-Specific Interactions

The 3,4-difluorophenyl group is prevalent in kinase inhibitors (e.g., crizotinib) and central nervous system (CNS) drugs, suggesting potential applications in:

-

Oncology: Inhibition of receptor tyrosine kinases.

-

Antimicrobials: Disruption of bacterial cell wall synthesis.

Stereoselectivity and Bioavailability

The (2R,3R) configuration may enhance:

-

Enzymatic Selectivity: Favorable binding to chiral active sites.

-

Metabolic Stability: Reduced susceptibility to cytochrome P450 oxidation due to fluorine’s electron-withdrawing effects .

Industrial and Research Applications

Chiral Building Block

The compound serves as a precursor for:

-

APIs: Intermediate in ticagrelor or similar antiplatelet agents .

-

Ligands: Chiral auxiliaries in asymmetric catalysis.

Future Directions and Challenges

Research Gaps

-

In Vivo Efficacy: No reported pharmacological studies.

-

Scalable Synthesis: High-cost catalysts (e.g., CBS reagents) limit industrial viability.

Recommendations

-

Enzymatic Resolution: Use lipases or esterases to resolve racemic mixtures.

-

Flow Chemistry: Optimize reactions for continuous production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume